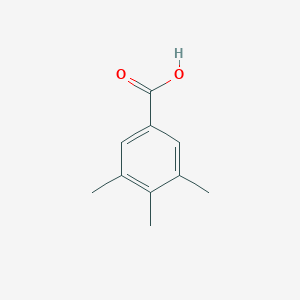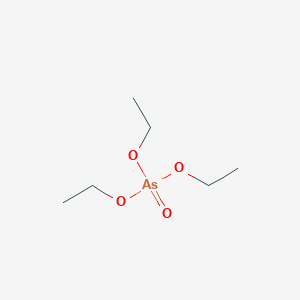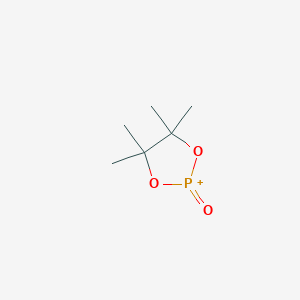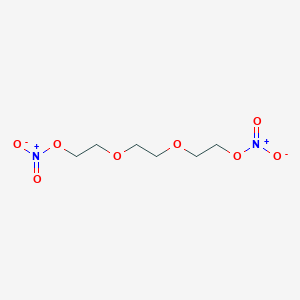
3,4,5-Trimethylbenzoesäure
Übersicht
Beschreibung
3,4,5-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,4,5-tetramethylbenzene using aqueous nitric acid solutions. The concentration of nitric acid can range from 32.5% to 59.0% by weight . Another method involves the reaction of 2,4,6-trimethylbromobenzene with appropriate reagents to yield the desired product .
Industrial Production Methods
Industrial production of 3,4,5-Trimethylbenzoic acid typically involves large-scale oxidation processes, where the starting materials are subjected to controlled reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. The methyl groups on the benzene ring can affect the compound’s hydrophobicity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoic acid: This compound has methoxy groups instead of methyl groups at the 3, 4, and 5 positions.
2,4,5-Trimethylbenzoic acid: This isomer has the methyl groups at the 2, 4, and 5 positions.
Uniqueness
3,4,5-Trimethylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions with other molecules. The presence of three methyl groups in a symmetrical arrangement on the benzene ring provides distinct steric and electronic effects, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
3,4,5-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBVULKHVZHYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148116 | |
| Record name | 3,4,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-88-6 | |
| Record name | 3,4,5-Trimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence of three methyl groups in 3,4,5-trimethylbenzoic acid significantly impact its energy compared to simpler benzoic acid derivatives?
A1: While the addition of methyl groups generally increases molecular energy due to steric effects, research suggests that in the case of 3,4,5-trimethylbenzoic acid (1), the impact of the third methyl group (at the 5-position) is negligible compared to the disubstituted 3,4-dimethylbenzoic acid. This finding challenges previous assumptions about significant energy contributions from interactions between groups in the meta position. These conclusions are supported by both experimental measurements of enthalpy of formation and computational calculations using ab initio methods at the B3LYP/6-311+G(d,p) level [].
Q2: What is the crystal structure of 3,4,5-trimethylbenzoic acid?
A2: While the provided abstracts do not contain details on the crystal structure of 3,4,5-trimethylbenzoic acid, one of the articles mentions a study specifically focusing on this aspect []. Further investigation into the full text of that article would be necessary to obtain specific information on its crystallographic parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)











